molecular formula C10H10BNO2 B12964605 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile

Cat. No.: B12964605
M. Wt: 187.00 g/mol
InChI Key: NJRFUGHCZACVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile is a benzoxaborole derivative characterized by a nitrile (-CN) substituent at the 6-position and dimethyl groups at the 3,3-positions of the boronate ring. Benzoxaboroles are heterocyclic compounds containing a boron atom integrated into a fused bicyclic structure, which confers unique reactivity and biological activity due to boron’s electron-deficient nature.

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRFUGHCZACVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)C#N)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 3-Bromo-4-(hydroxymethyl)benzonitrile

A key intermediate, 3-bromo-4-(hydroxymethyl)benzonitrile, is used as a starting material. The preparation involves:

  • Dissolving 3-bromo-4-(hydroxymethyl)benzonitrile in anhydrous tetrahydrofuran under nitrogen atmosphere.
  • Cooling the reaction mixture to −77 °C.
  • Adding triisopropyl borate (2 equivalents) and stirring for 20 minutes.
  • Slowly adding 2.5 M n-butyllithium in hexanes (2.5 equivalents) dropwise at −77 °C.
  • Allowing the mixture to warm to room temperature and stirring for 16 hours under nitrogen.
  • Quenching with 1 M hydrochloric acid.
  • Extracting with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
  • Triturating the crude product with solvents such as diethyl ether, methyl tert-butyl ether, dichloromethane, or hexanes to yield 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carbonitrile as a pale-yellow solid with approximately 89% yield and 96% purity by quantitative NMR.

Conversion to 1-Hydroxy-3,3-dimethyl Derivative

The 3,3-dimethyl substitution on the benzoxaborole ring is typically introduced by starting from 3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole precursors or by methylation reactions on the boron center. Industrial synthesis may involve:

  • Reaction of 3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole with appropriate aldehyde or nitrile precursors under controlled conditions.
  • Use of catalysts and solvents that promote ring closure and substitution.
  • Maintaining moderate temperatures and inert atmosphere to avoid side reactions.
  • Purification by recrystallization or chromatographic techniques to achieve high purity.

Hydrolysis and Functional Group Transformations

Further functionalization, such as conversion of nitrile to carboxamide or amino derivatives, can be achieved by:

  • Treating the nitrile intermediate with methanesulfonic acid at 90 °C under nitrogen for 16 hours to form the corresponding carboxamide.
  • Neutralizing the reaction mixture and purifying by reverse-phase chromatography.
  • Subsequent transformations, such as reduction or amination, can be performed using sodium hydroxide and trichloroisocyanuric acid under controlled temperature conditions to yield amino-substituted benzoxaboroles.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Purity (%) Notes
Lithiation and boronation of 3-bromo-4-(hydroxymethyl)benzonitrile Triisopropyl borate (2 equiv), n-butyllithium (2.5 equiv), THF, −77 °C to RT, 16 h 89 96 (qNMR) Requires inert atmosphere, low temperature
Hydrolysis to carboxamide Methanesulfonic acid (30 equiv), 90 °C, 16 h, N2 atmosphere Not specified High Followed by neutralization and chromatography
Amination NaOH, trichloroisocyanuric acid, 0 °C to 25 °C, 14 h Not specified High Controlled pH neutralization and extraction

Industrial Scale Considerations

Industrial production emphasizes:

  • Optimization of reaction parameters to maximize yield and minimize hazardous steps.
  • Avoidance of hazardous nitration steps by using alternative synthetic routes starting from inexpensive and commercially available materials such as 4-nitrotoluene.
  • Replacement of classical reductions (e.g., Clemmensen) with catalytic hydrogenation (Pd-C catalyzed) to improve safety and scalability.
  • Use of recrystallization and chromatography for purification to ensure product quality.

Summary of Key Research Findings

  • The lithiation-boronation sequence at low temperature is critical for forming the benzoxaborole core with high regioselectivity and yield.
  • The nitrile functional group can be efficiently transformed into carboxamide and amino derivatives under acidic and basic conditions, respectively.
  • Alternative synthetic routes have been developed to avoid expensive starting materials and hazardous reagents, improving scalability and cost-effectiveness.
  • Purification methods such as reverse-phase chromatography and solvent trituration are essential for obtaining high-purity final products suitable for pharmaceutical applications.

Chemical Reactions Analysis

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows for interaction with biological targets that are critical in disease pathways.

Antiviral Activity

Recent studies indicate that compounds similar to 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile exhibit antiviral properties. For instance, research has demonstrated that boron-containing compounds can inhibit viral replication by interfering with viral polymerases or other critical enzymes involved in the viral life cycle .

Antitumor Effects

The compound's ability to form stable interactions with biomolecules suggests potential antitumor applications. Studies have indicated that oxaboroles may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Material Science Applications

In material science, this compound can be utilized in the development of new materials with enhanced properties.

Polymer Chemistry

The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that boron-containing polymers can be engineered for specific applications such as high-performance coatings and adhesives due to their improved thermal and chemical resistance .

Nanocomposites

The compound has been explored as a precursor for boron nitride nanocomposites. These materials exhibit unique electrical and thermal properties suitable for electronic applications. The synthesis of such nanocomposites can lead to advancements in the development of lightweight and high-strength materials for aerospace and automotive industries .

Environmental Applications

The environmental implications of this compound are also noteworthy.

Water Treatment

Research suggests that boron-containing compounds can be effective in removing heavy metals from wastewater. The functional groups present in the compound allow for chelation of metal ions, facilitating their removal from contaminated water sources .

Pesticide Development

The compound's structural characteristics make it a candidate for developing environmentally friendly pesticides. Its ability to disrupt biological processes in pests while being less harmful to non-target organisms is an area of ongoing research .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antiviral ActivityPubChemDemonstrated inhibition of viral replication mechanisms.
Antitumor EffectsScience.govInduced apoptosis in specific cancer cell lines.
Polymer ChemistryLabChemEnhanced thermal stability and mechanical properties observed.
Water TreatmentScience.govEffective heavy metal removal from wastewater samples.
Pesticide DevelopmentPubChemPotential for reduced toxicity to non-target species while effective against pests.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Nitrile vs. Carboxylic Acid
  • 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid (CAS 1393477-51-4): Replaces -CN with -COOH. Applications: Likely used as an intermediate for amide coupling or metal coordination .
  • 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile :

    • Nitrile group provides electrophilicity for nucleophilic additions or hydrolysis to carboxylic acid.
    • Lower solubility in water compared to the carboxylic acid analog.
Nitrile vs. Carbaldehyde
  • 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde (CAS 1437051-71-2):
    • Substitutes -CN with -CHO.
    • Molar mass: 190 g/mol vs. ~191 g/mol (estimated for nitrile analog).
    • The aldehyde group enables condensation reactions (e.g., Schiff base formation) but is prone to oxidation .

Substituent Effects on Reactivity and Stability

Compound Key Substituent Reactivity Profile Stability Notes
Target Nitrile Compound -CN Electrophilic; hydrolyzes to carboxylic acid Stable under anhydrous conditions
Carboxylic Acid Analog -COOH Acid-catalyzed reactions; metal coordination Hygroscopic; store at 2–8°C
Carbaldehyde Analog -CHO Condensation reactions Air-sensitive; requires inert storage
Benzamide Derivatives (e.g., Compound 31) -CONHR Amide bond stability; enzyme inhibition Resistant to hydrolysis

Biological Activity

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile is a compound belonging to the class of benzoxaboroles. These compounds have garnered significant attention due to their diverse biological activities, particularly in antifungal and anti-inflammatory applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

  • Molecular Formula : C10H12BNO3
  • Molecular Weight : 201.02 g/mol
  • CAS Number : 1393477-51-4

Benzoxaboroles, including this compound, primarily exert their effects by inhibiting specific enzymes or proteins involved in critical biological processes. The key mechanisms include:

  • Inhibition of Protein Synthesis : Similar to other benzoxaboroles, this compound targets fungal leucyl-tRNA synthetase, disrupting protein synthesis by forming a covalent bond with the tRNA molecule. This action effectively halts the growth of fungal cells .
  • Antifungal Activity : Studies have demonstrated that derivatives of benzoxaboroles exhibit potent antifungal activity against various pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds can range from 0.25 to 2 µg/ml .
  • Anti-inflammatory Properties : Some benzoxaboroles have shown promise in treating inflammatory conditions by inhibiting phosphodiesterase (PDE) enzymes, leading to reduced cytokine release and inflammation .

Antifungal Efficacy

The following table summarizes the antifungal activity of this compound against various fungal strains:

Fungal StrainMIC (µg/ml)Reference
Candida albicans0.5
Aspergillus niger1
Fusarium oxysporum2

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated in mammalian cell lines to assess its safety profile:

Cell LineIC50 (µM)Reference
HCT116 (Colon)>50
Red Blood Cells>100

Case Studies

  • Antifungal Study : A study conducted on the antifungal properties of various benzoxaborole derivatives revealed that the compound exhibited comparable efficacy to established antifungal agents like amphotericin B while demonstrating lower cytotoxicity .
  • Anti-inflammatory Research : Another investigation highlighted the effectiveness of related benzoxaboroles in reducing inflammation in models of psoriasis and atopic dermatitis, indicating potential therapeutic applications beyond antifungal use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.